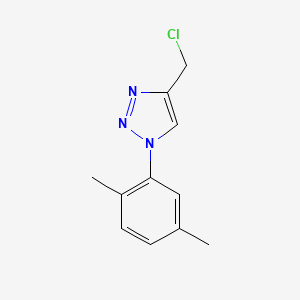
4-(chloromethyl)-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole
Descripción general
Descripción
4-(Chloromethyl)-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole (CMDT) is a synthetic triazole compound with various applications in scientific research and laboratory experiments. CMDT is an important intermediate in the synthesis of many compounds, including drugs, pesticides, and other organic compounds. It is also used in the synthesis of heterocyclic compounds and as a catalyst in the polymerization of olefins. CMDT has various biochemical and physiological effects, and its advantages and limitations for laboratory experiments must be considered when using it.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Energetic Salts
One of the primary applications of triazole derivatives is in the synthesis of energetic salts. Triazolyl-functionalized monocationic energetic salts are prepared through reactions involving chloromethyl-triazole compounds. These salts exhibit good thermal stability and relatively high density, making them potential candidates for use in energetic materials. The specific synthesis routes and properties of these salts are detailed in research by Wang et al. (2007) (Wang, Gao, Ye, & Shreeve, 2007).
Antioxidant and Urease Inhibition Activities
Another significant area of research involves the investigation of antioxidant activities and urease inhibition by triazole derivatives. Khan et al. (2010) synthesized a series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, demonstrating potent urease inhibitory activities and excellent antioxidant properties for specific compounds. This suggests potential therapeutic applications of these derivatives in treating diseases associated with oxidative stress and urease-related disorders (Khan, Ali, Hameed, et al., 2010).
Molecular Interactions and Drug Design
Triazole derivatives also play a crucial role in drug design due to their ability to form various molecular interactions. Research by Ahmed et al. (2020) focused on ethyl 2-triazolyl-2-oxoacetate derivatives, analyzing their molecular interactions through Hirshfeld surface analysis and DFT calculations. These studies help in understanding the nucleophilic/electrophilic nature of compounds, influencing drug design and development (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Antimicrobial and Anti-inflammatory Activities
Research into the antimicrobial and anti-inflammatory properties of triazole derivatives has yielded promising results. Compounds synthesized from 1,2,4-triazoles have been evaluated against various bacterial and fungal strains, showing significant activity. These findings suggest the potential for developing new antimicrobial agents from triazole derivatives, as seen in studies by El-Reedy and Soliman (2020), which demonstrated high antibacterial and antifungal activities (El-Reedy & Soliman, 2020).
Propiedades
IUPAC Name |
4-(chloromethyl)-1-(2,5-dimethylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-3-4-9(2)11(5-8)15-7-10(6-12)13-14-15/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYPPABEEZOMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




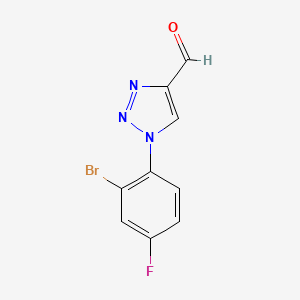

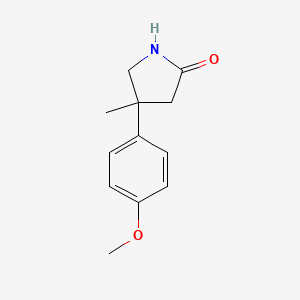
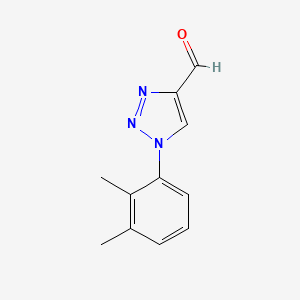
![2-(o-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467299.png)


![Ethyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate](/img/structure/B1467303.png)
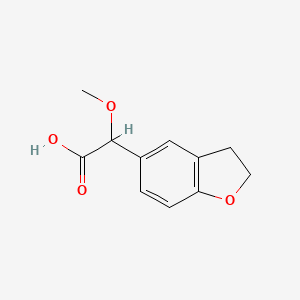
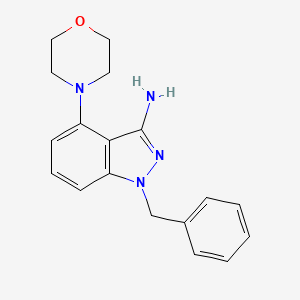
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propane-1,2-diol](/img/structure/B1467306.png)

